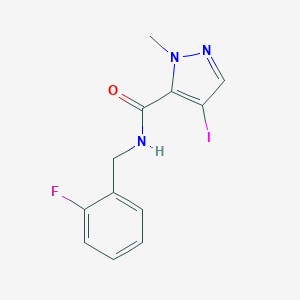
4-bromo-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of pyrazole carboxamides. It is commonly referred to as BDCM and is used in scientific research for various purposes.
作用機序
BDCM inhibits the activity of cytochrome P450 by binding to the heme group of the enzyme. This results in a decrease in the metabolism of drugs and toxins that are normally metabolized by cytochrome P450. BDCM also induces oxidative stress and DNA damage by generating reactive oxygen species and causing lipid peroxidation.
Biochemical and Physiological Effects:
BDCM has been shown to have a wide range of biochemical and physiological effects. It has been found to induce liver damage, kidney damage, and lung damage in animal models. BDCM has also been shown to affect the immune system by reducing the activity of natural killer cells and increasing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using BDCM in lab experiments is that it is a potent inhibitor of cytochrome P450 and can be used to study the metabolism of drugs and toxins. However, one limitation is that BDCM can induce oxidative stress and DNA damage, which may affect the results of experiments.
将来の方向性
There are several future directions for the use of BDCM in scientific research. One direction is to study the effects of BDCM on the metabolism of specific drugs and toxins. Another direction is to investigate the mechanisms by which BDCM induces oxidative stress and DNA damage. Additionally, BDCM could be used to study the role of cytochrome P450 in the development of liver, kidney, and lung diseases.
合成法
BDCM is synthesized by reacting 2,4-dichlorobenzonitrile with 4-bromo-1-methyl-1H-pyrazole-5-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using column chromatography to obtain BDCM as a white crystalline solid.
科学的研究の応用
BDCM is widely used in scientific research for its biological activity. It has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of various drugs and toxins in the liver. BDCM has also been found to induce oxidative stress and DNA damage in cells.
特性
製品名 |
4-bromo-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C11H8BrCl2N3O |
分子量 |
349.01 g/mol |
IUPAC名 |
4-bromo-N-(2,4-dichlorophenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H8BrCl2N3O/c1-17-10(7(12)5-15-17)11(18)16-9-3-2-6(13)4-8(9)14/h2-5H,1H3,(H,16,18) |
InChIキー |
LIKHNONFKZVCMA-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Br)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CN1C(=C(C=N1)Br)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)



![N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)

![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)
